molecular formula C3H2Cl3N3 B12009196 2,2,2-trichloro-N'-cyanoethanimidamide CAS No. 52288-82-1

2,2,2-trichloro-N'-cyanoethanimidamide

Cat. No.: B12009196
CAS No.: 52288-82-1
M. Wt: 186.42 g/mol
InChI Key: HQSPMJPKBADGFZ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N’-cyanoethanimidamide is a chemical compound with the molecular formula C3H2Cl3N3 It is known for its unique structure, which includes three chlorine atoms and a cyano group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N’-cyanoethanimidamide typically involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trichloro-N’-cyanoethanimidamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N’-cyanoethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include various substituted ethanimidamides, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trichloro-N’-cyanoethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N’-cyanoethanimidamide involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

2,2,2-trichloro-N’-cyanoethanimidamide can be compared with other similar compounds, such as:

    2,2,2-trichloroethanimidamide: Lacks the cyano group, resulting in different chemical properties and reactivity.

    2,2-dichloro-N’-cyanoethanimidamide: Contains fewer chlorine atoms, affecting its stability and reactivity.

    2,2,2-trichloro-N’-cyanoacetamide: Has a different functional group, leading to variations in its chemical behavior and applications.

The unique combination of the cyano group and three chlorine atoms in 2,2,2-trichloro-N’-cyanoethanimidamide sets it apart from these similar compounds, providing distinct advantages in certain applications.

Properties

IUPAC Name

2,2,2-trichloro-N'-cyanoethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3N3/c4-3(5,6)2(8)9-1-7/h(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSPMJPKBADGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367938
Record name 2,2,2-trichloro-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52288-82-1
Record name 2,2,2-trichloro-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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